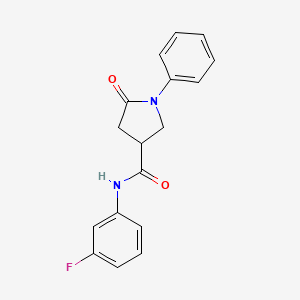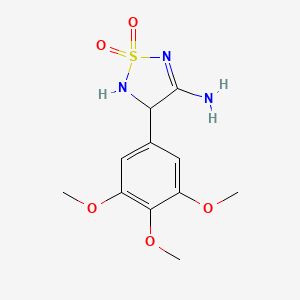![molecular formula C22H28N6O2 B5149668 2-[(4-benzylpiperazin-1-yl)methyl]-N-(3-pyrazol-1-ylpropyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149668.png)
2-[(4-benzylpiperazin-1-yl)methyl]-N-(3-pyrazol-1-ylpropyl)-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-benzylpiperazin-1-yl)methyl]-N-(3-pyrazol-1-ylpropyl)-1,3-oxazole-4-carboxamide is a complex organic compound that features a combination of piperazine, pyrazole, and oxazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-N-(3-pyrazol-1-ylpropyl)-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperazine Derivative: This step involves the reaction of benzyl chloride with piperazine to form 4-benzylpiperazine.
Synthesis of the Pyrazole Derivative: The pyrazole moiety is introduced through the reaction of hydrazine with an appropriate β-diketone.
Construction of the Oxazole Ring: The oxazole ring is formed via a cyclization reaction involving an α-haloketone and an amide.
Coupling Reactions: The final step involves coupling the piperazine, pyrazole, and oxazole derivatives under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrazole moieties.
Reduction: Reduction reactions can be performed on the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides and hydroxylated derivatives.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Introduction of various functional groups at the benzyl position.
Wissenschaftliche Forschungsanwendungen
2-[(4-benzylpiperazin-1-yl)methyl]-N-(3-pyrazol-1-ylpropyl)-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-N-(3-pyrazol-1-ylpropyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor of specific kinases or as an agonist/antagonist of neurotransmitter receptors. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the piperazine moiety and has shown promising antibacterial activity.
1-(4-Benzylpiperazin-1-yl)-2-methylpropan-2-ol: Similar in structure but differs in the functional groups attached to the piperazine ring.
Uniqueness
2-[(4-benzylpiperazin-1-yl)methyl]-N-(3-pyrazol-1-ylpropyl)-1,3-oxazole-4-carboxamide is unique due to the combination of piperazine, pyrazole, and oxazole moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-N-(3-pyrazol-1-ylpropyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c29-22(23-8-4-10-28-11-5-9-24-28)20-18-30-21(25-20)17-27-14-12-26(13-15-27)16-19-6-2-1-3-7-19/h1-3,5-7,9,11,18H,4,8,10,12-17H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUWWYMQGKLHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=CO3)C(=O)NCCCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
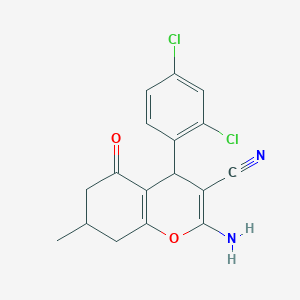
![(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5149597.png)
![(5E)-5-[[4-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5149605.png)
![4-(4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZAMIDO)BENZOIC ACID](/img/structure/B5149610.png)
![1-[7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5149618.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-2-furamide](/img/structure/B5149624.png)
![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methyl-2-propanamine](/img/structure/B5149630.png)
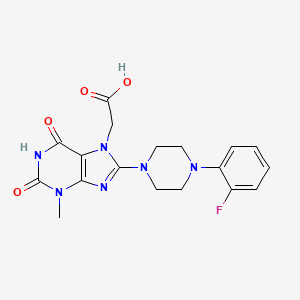
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5149642.png)
![2-(4-{6-fluoro-4-[(4-methylpiperazin-1-yl)carbonyl]quinolin-2-yl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5149646.png)
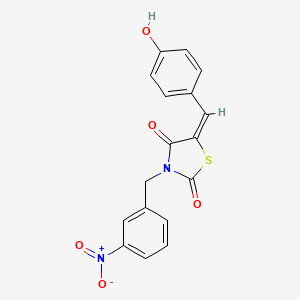
![ethyl 4-[(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B5149674.png)
